molecular formula C14H18N2S B6643554 N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine

Cat. No. B6643554
M. Wt: 246.37 g/mol
InChI Key: GJEZYGWAPZLLEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine, also known as Methylenedioxymethamphetamine (MDMA), is a synthetic drug that belongs to the amphetamine class. MDMA is commonly known as ecstasy and is a popular recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been studied for its potential therapeutic applications, particularly in the treatment of post-traumatic stress disorder (PTSD).

Mechanism of Action

MDMA acts primarily as a serotonin releaser, causing a rapid and significant increase in serotonin levels in the brain. This increase in serotonin is thought to underlie the drug's empathogenic effects, as well as its potential therapeutic effects in the treatment of PTSD.
Biochemical and Physiological Effects:
In addition to its effects on serotonin, MDMA also affects other neurotransmitter systems, including dopamine and norepinephrine. The drug also has peripheral effects, such as increasing heart rate and blood pressure. MDMA has been shown to have neurotoxic effects in animal studies, although the relevance of these findings to humans is still unclear.

Advantages and Limitations for Lab Experiments

MDMA has several advantages for use in lab experiments, including its well-established synthesis method and its ability to reliably induce a specific set of effects in humans. However, the drug's potential neurotoxicity and abuse liability are significant limitations that must be taken into account.

Future Directions

There are several potential future directions for research on MDMA. One area of interest is the development of MDMA analogs that retain the drug's therapeutic effects while minimizing its potential neurotoxicity. Another area of interest is the development of MDMA-assisted psychotherapy protocols that can be used to treat a wider range of mental health conditions. Finally, further research is needed to better understand the long-term effects of MDMA use, particularly with regard to its potential neurotoxicity.

Synthesis Methods

MDMA is synthesized through a multi-step process that involves the reaction of safrole with hydrobromic acid to form isosafrole, which is then reacted with methylamine to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P). MDP2P is then reduced with aluminum amalgam and hydrochloric acid to form MDMA.

Scientific Research Applications

MDMA has been studied for its potential therapeutic applications, particularly in the treatment of PTSD. MDMA-assisted psychotherapy involves the use of MDMA in conjunction with psychotherapy to help patients process traumatic experiences. Preliminary studies have shown promising results, with some patients experiencing significant reductions in PTSD symptoms.

properties

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-11(13-6-4-3-5-7-13)15-9-8-14-10-17-12(2)16-14/h3-7,10-11,15H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJEZYGWAPZLLEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CCNC(C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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